molecular formula C13H16O4 B1674242 Carboxyibuprofen CAS No. 15935-54-3

Carboxyibuprofen

Cat. No. B1674242
CAS RN: 15935-54-3
M. Wt: 236.26 g/mol
InChI Key: DIVLBIVDYADZPL-UHFFFAOYSA-N
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Description

Carboxyibuprofen is a dicarboxylic acid that is ibuprofen in which one of the methyl groups in the isobutyl portion has been converted to the corresponding carboxylic acid . It has a role as a drug metabolite and is functionally related to ibuprofen .


Synthesis Analysis

The synthesis of Carboxyibuprofen involves extending the length of the carboxylic acid moiety in ibuprofen and adding more bulky rigid groups as well as bulky groups with H-bonding functions . This process can lead to the creation of potent and selective ibuprofen derivatives .


Molecular Structure Analysis

The molecular formula of Carboxyibuprofen is C13H16O4 . The IUPAC name is 3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid .


Physical And Chemical Properties Analysis

Carboxyibuprofen has a molecular weight of 236.26 g/mol . Its InChIKey is DIVLBIVDYADZPL-UHFFFAOYSA-N .

Scientific Research Applications

Biodegradation Studies

Carboxyibuprofen (CA-Ibu) has been identified in biodegradation experiments. In a study by Zwiener, Seeger, Glauner, & Frimmel (2002), CA-Ibu was detected in biofilm reactors and batch experiments with activated sludge, showing its presence in environmental biodegradation processes. This research suggests the importance of understanding the environmental fate of pharmaceutical compounds like carboxyibuprofen (Zwiener, Seeger, Glauner, & Frimmel, 2002).

Metabolism and Pharmacokinetics

Johnson et al. (2007) studied the transacylation of ibuprofen and its metabolites, including carboxyibuprofen, in vitro. The research focused on the internal chemical rearrangement of ibuprofen glucuronides and their potential to bind endogenous proteins, which could have adverse effects. This study provides insights into the pharmacokinetics and metabolic pathways of drugs containing carboxylic acid like carboxyibuprofen (Johnson et al., 2007).

Environmental Presence and Analysis

In a study conducted by Bragança et al. (2012), a new method was presented for analyzing ibuprofen and its metabolites, including carboxyibuprofen, in soil. The research highlights the environmental persistence of pharmaceutical compounds and their metabolites, demonstrating the need for effective analytical methods for environmental monitoring (Bragança, Plácido, Paíga, Domingues, & Delerue-Matos, 2012).

Pharmacological Implications

Tan et al. (2002) investigated the stereoselective metabolism of ibuprofen, including the formation of carboxyibuprofen. This study contributes to the understanding of how different enantiomers of a drug are metabolized, which is crucial for developing safer and more effective pharmaceuticals (Tan, Patel, Jackson, Swift, & Hutt, 2002).

Safety And Hazards

As a derivative of ibuprofen, Carboxyibuprofen may share similar safety and hazard profiles. Ibuprofen is considered an emerging contaminant due to its presence in different environments at concentrations with adverse effects on aquatic organisms .

Future Directions

Given the increasing environmental presence of ibuprofen and its metabolites, there is a need for more research into the biodegradation of these compounds . The potential for using bacteria for the biodegradation of ibuprofen and its derivatives, such as Carboxyibuprofen, is a promising area of study .

properties

IUPAC Name

3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVLBIVDYADZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016127
Record name Carboxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxyibuprofen

CAS RN

15935-54-3
Record name Carboxyibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15935-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboxyibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxyibuprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYIBUPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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